trans-3-Methyl-piperidin-4-ylamine
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Overview
Description
trans-3-Methyl-piperidin-4-ylamine: is a chemical compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methyl-piperidin-4-ylamine typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-methyl-4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride . Another approach involves the hydrogenation of 3-methyl-4-piperidone over a suitable catalyst like Raney nickel .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions for efficiency and scalability. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted piperidines and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Chemistry: In chemistry, trans-3-Methyl-piperidin-4-ylamine is used as a building block for synthesizing more complex molecules. Its derivatives are crucial in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological activities of these compounds .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Industry: Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are also employed in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of trans-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .
Comparison with Similar Compounds
- cis-3-Methyl-piperidin-4-ylamine
- 4-Aminopiperidine
- 3-Methylpiperidine
Comparison: Compared to its cis isomer, trans-3-Methyl-piperidin-4-ylamine exhibits different stereochemical properties, which can influence its biological activity and reactivity. 4-Aminopiperidine and 3-Methylpiperidine are structurally similar but differ in the position of the amino group and methyl group, respectively. These differences can lead to variations in their pharmacological profiles and synthetic applications .
Properties
IUPAC Name |
(3R,4R)-3-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXUVZTKVXBSD-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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